An In-depth Technical Guide to Acid-PEG3-mono-methyl ester: A Versatile Linker for Advanced Bioconjugation
An In-depth Technical Guide to Acid-PEG3-mono-methyl ester: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG3-mono-methyl ester, a heterobifunctional linker integral to the advancement of targeted therapeutics and bioconjugation. This document details its chemical and physical properties, provides in-depth experimental protocols for its use, and illustrates its role in critical biological signaling pathways.
Core Concepts: Introduction to Acid-PEG3-mono-methyl ester
Acid-PEG3-mono-methyl ester is a polyethylene glycol (PEG) derivative that serves as a flexible linker, connecting molecules of interest with precise control.[1] Its structure features a carboxylic acid group at one end and a methyl ester at the other, separated by a three-unit PEG chain. This configuration provides a balance of hydrophilicity and reactivity, making it a valuable tool in drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3] The PEG spacer enhances the solubility and stability of the resulting conjugates, potentially improving their pharmacokinetic profiles.[3]
The terminal carboxylic acid allows for covalent attachment to primary amine groups on biomolecules through the formation of a stable amide bond, a reaction commonly facilitated by carbodiimide chemistry (EDC/NHS).[4][5] The methyl ester group can be hydrolyzed under basic conditions to reveal a second carboxylic acid, enabling further conjugation possibilities.[4]
Physicochemical and Technical Data
A clear understanding of the quantitative properties of Acid-PEG3-mono-methyl ester is crucial for its effective application in research and development.
| Property | Value | Source(s) |
| Chemical Formula | C11H20O7 | [2][5][6] |
| Molecular Weight | 264.27 g/mol | [2][6][7] |
| CAS Number | 1807505-26-5 | [2][5][6] |
| Appearance | Colorless to light yellow liquid | [8] |
| Purity | >92% to >96% | [6][7] |
| Boiling Point | 396.7±32.0 °C (Predicted) | [9] |
| Density | 1.162±0.06 g/cm3 (Predicted) | [9] |
| pKa | 4.27±0.10 (Predicted) | [9] |
| Solubility | Soluble in DMSO and other organic solvents. The PEG spacer enhances solubility in aqueous media. | [4][8] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [6] |
Key Applications and Mechanisms of Action
Acid-PEG3-mono-methyl ester is a pivotal component in the design of sophisticated drug delivery systems. Its primary applications lie in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[10] The linker, in this case, Acid-PEG3-mono-methyl ester, plays a critical role in the stability and efficacy of the ADC.[10]
The general mechanism of action for an ADC is as follows:
-
The ADC circulates in the bloodstream and the antibody component binds to a specific antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Inside the cell, the ADC is trafficked to the lysosome, where the linker can be cleaved, releasing the cytotoxic payload.
-
The released payload then exerts its cell-killing effect, for example, by disrupting microtubule formation or damaging DNA.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[2] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[2] The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The PROTAC-mediated protein degradation pathway involves:
-
The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
The E3 ligase ubiquitinates the target protein.
-
The ubiquitinated protein is recognized and degraded by the proteasome.
-
The PROTAC is then released and can target another protein molecule.
Experimental Protocols
The following section provides detailed methodologies for the use of Acid-PEG3-mono-methyl ester in bioconjugation, focusing on the widely used EDC/NHS coupling chemistry to conjugate it to an amine-containing molecule.
General Workflow for EDC/NHS Coupling
The conjugation process involves the activation of the carboxylic acid group of the PEG linker and subsequent reaction with a primary amine on the target molecule.
Detailed Protocol for EDC/NHS Coupling in Aqueous Buffer
This protocol is suitable for conjugating Acid-PEG3-mono-methyl ester to proteins or other biomolecules in an aqueous environment.
Materials:
-
Acid-PEG3-mono-methyl ester
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate Acid-PEG3-mono-methyl ester, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of Acid-PEG3-mono-methyl ester in anhydrous DMF or DMSO (e.g., 100 mM).
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMF/DMSO.
-
Prepare the amine-containing molecule in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, add the Acid-PEG3-mono-methyl ester stock solution to the Activation Buffer.
-
Add EDC and NHS to the solution. A molar excess of EDC and NHS over the PEG linker is recommended (e.g., 1.5-2 equivalents each).
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester. The activation is most efficient at pH 4.5-6.0.[5][6]
-
-
Conjugation Reaction:
-
Add the activated PEG linker solution to the solution of the amine-containing molecule. The reaction with primary amines is most efficient at pH 7.2-8.0.[11]
-
The molar ratio of the activated linker to the amine-containing molecule should be optimized, but a 5- to 20-fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[5]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[5]
-
-
Characterization:
-
Characterize the purified conjugate to confirm successful coupling and determine the degree of labeling using techniques such as LC-MS, SDS-PAGE, or spectrophotometry.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. |
| Incorrect pH for activation or conjugation. | Verify the pH of the Activation Buffer (4.5-6.0) and Coupling Buffer (7.2-8.0). | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activating the PEG linker. | |
| Presence of primary amines in buffers (e.g., Tris). | Use amine-free buffers such as PBS, MES, or HEPES for the reaction. |
Conclusion
Acid-PEG3-mono-methyl ester is a highly versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the hydrophilic PEG spacer, provides a reliable means to link molecules of interest, enhancing their therapeutic potential. A thorough understanding of its properties and the application of robust experimental protocols, such as the EDC/NHS coupling method detailed in this guide, are essential for the successful synthesis of advanced biomolecular constructs like ADCs and PROTACs. The continued application of such linkers will undoubtedly contribute to the development of next-generation targeted therapies.
References
- 1. purepeg.com [purepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 4. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
